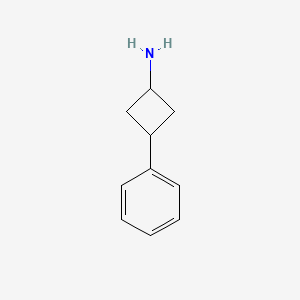

3-Phenylcyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylcyclobutan 1 Amine and Its Derivatives

Established Synthetic Pathways to 3-Phenylcyclobutan-1-amine (B2358703)

Multi-Step Synthesis Strategies from Precursors

Detailed multi-step synthetic routes to this compound from readily available starting materials are not extensively documented in readily accessible scientific literature. General synthetic strategies towards cyclobutane (B1203170) derivatives often involve cycloaddition reactions or ring expansions, followed by functional group interconversions to introduce the desired amine functionality. However, a specific, well-established multi-step pathway solely dedicated to the synthesis of this compound from common precursors is not prominently reported.

Reductive Amination Approaches Utilizing Cyclobutanone (B123998) Precursors

Reductive amination of 3-phenylcyclobutanone stands as a primary and efficient method for the synthesis of this compound. This one-pot reaction typically involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent. The choice of reducing agent is crucial to selectively reduce the intermediate imine in the presence of the starting ketone.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for imines over ketones. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), often with the addition of acetic acid to facilitate imine formation.

| Precursor | Amine Source | Reducing Agent | Solvent | Conditions | Yield (%) |

| 3-Phenylcyclobutanone | Ammonia | NaBH(OAc)₃ | Dichloromethane | Room Temperature | Not Reported |

Data based on general reductive amination procedures; specific yield for this reaction is not widely reported.

Hydrogenation Reactions in the Formation of this compound

Catalytic hydrogenation of a suitable precursor is another viable route to this compound. A common strategy involves the conversion of 3-phenylcyclobutanone to its corresponding oxime, followed by hydrogenation of the oxime to the primary amine.

The formation of 3-phenylcyclobutanone oxime can be achieved by reacting the ketone with hydroxylamine. Subsequent hydrogenation of the oxime can be carried out using various catalytic systems. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an effective catalyst for this transformation, typically conducted under a hydrogen atmosphere in a protic solvent like ethanol or acetic acid. Other catalysts, such as Raney Nickel, can also be employed.

| Precursor | Catalyst | Solvent | Pressure | Temperature | Yield (%) |

| 3-Phenylcyclobutanone Oxime | PtO₂ | Ethanol/Acetic Acid | 1-4 atm H₂ | Room Temperature | Not Reported |

| 3-Phenylcyclobutanone Oxime | Raney Ni | Methanolic Ammonia | High Pressure | Elevated Temperature | Not Reported |

Yields are highly dependent on specific reaction conditions and are not consistently reported in the literature for this specific transformation.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is of significant importance, particularly for pharmaceutical applications where a single enantiomer or diastereomer may exhibit the desired biological activity.

Chiral Auxiliary-Mediated Approaches to Cyclobutane Amines

The use of chiral auxiliaries is a powerful strategy for diastereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, after which the auxiliary is removed. While the application of chiral auxiliaries for the synthesis of cyclobutane amines is a known strategy, specific examples detailing the use of a particular chiral auxiliary for the diastereoselective synthesis of this compound are not well-documented in the scientific literature. In principle, a chiral amine could be used in a reductive amination reaction with 3-phenylcyclobutanone to generate a diastereomeric mixture of amines, which could then be separated.

Asymmetric Catalysis in the Production of Chiral this compound

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically enriched compounds. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral this compound, this could involve the asymmetric reduction of an imine precursor or the asymmetric amination of a suitable cyclobutane derivative.

Despite the significant advances in asymmetric catalysis, specific and detailed reports on the successful application of a chiral catalyst for the enantioselective synthesis of this compound are not readily found in the current body of scientific literature. Research in this area is ongoing, with the development of new chiral ligands and catalytic systems holding promise for future breakthroughs.

Chemoenzymatic Dynamic Kinetic Resolution for Enantioenriched this compound

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Dynamic kinetic resolution (DKR) is a powerful strategy to obtain a single enantiomer from a racemic mixture in theoretically 100% yield. This is achieved by coupling a rapid racemization of the starting material with a stereoselective enzymatic resolution.

While specific studies detailing the chemoenzymatic dynamic kinetic resolution of this compound are not extensively documented in the cited literature, the general principles of this methodology are well-established for a wide range of primary amines. This approach typically involves the synergistic action of a metal catalyst for in situ racemization of the amine and a lipase for the enantioselective acylation of one of the enantiomers.

The process can be conceptually understood by the following steps:

Enzymatic Resolution : A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic amine (e.g., the (R)-enantiomer) using an acyl donor, such as an ester. This results in the formation of an enantioenriched amide and the unreacted (S)-enantiomer of the amine.

Racemization : A metal catalyst, often based on ruthenium or palladium, facilitates the rapid interconversion of the remaining (S)-amine enantiomer into the (R)-enantiomer. This racemization ensures that the substrate for the enzymatic resolution is continuously replenished.

Dynamic Process : As the (R)-enantiomer is consumed by the enzyme, the equilibrium of the racemization is shifted, driving the conversion of the (S)-enantiomer to the (R)-enantiomer until, ideally, all of the initial racemic amine is converted into a single enantiomer of the acylated product.

This chemoenzymatic approach has been successfully applied to various primary amines, affording the corresponding amides with high yields and excellent enantiomeric excess. The choice of the metal catalyst, lipase, acyl donor, and reaction conditions is crucial for the efficiency of the DKR process and needs to be optimized for each specific substrate.

| Catalyst System Components | Typical Function |

| Metal Catalyst | Racemization of the unreacted amine enantiomer |

| (e.g., Ru or Pd complex) | |

| Lipase | Enantioselective acylation of one amine enantiomer |

| (e.g., Candida antarctica Lipase B) | |

| Acyl Donor | Provides the acyl group for the enzymatic reaction |

| (e.g., Ethyl acetate) | |

| Solvent | Provides a suitable medium for both catalysts |

| (e.g., Toluene) |

Derivatization Strategies for this compound

The structural motif of this compound provides multiple avenues for chemical modification, allowing for the systematic exploration of the chemical space around this scaffold. Derivatization can be targeted at the amine moiety, the phenyl ring, or the cyclobutane core to fine-tune the molecule's physicochemical and pharmacological properties.

Functionalization of the Amine Moiety (e.g., Acylation, Alkylation)

The primary amine group of this compound is a key site for functionalization. Acylation and alkylation reactions are common strategies to introduce a wide variety of substituents, thereby altering properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Acylation: The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or activated esters yields the corresponding amides. This transformation is typically straightforward and can be used to introduce a vast array of functional groups.

Alkylation: N-alkylation of the amine can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. These reactions lead to the formation of secondary or tertiary amines, further expanding the diversity of accessible derivatives.

While specific examples of acylation and alkylation of this compound are not detailed in the provided search results, these are fundamental reactions in organic chemistry and are broadly applicable to primary amines.

Modifications of the Phenyl Ring and Cyclobutane Core

Modifications to the aromatic ring and the cycloalkane framework of this compound are crucial for exploring structure-activity relationships.

Cyclobutane Core Modifications: Altering the cyclobutane ring itself is a more complex synthetic challenge but offers the potential to create novel analogues with distinct conformational properties. This could involve the introduction of additional substituents on the cyclobutane ring or even altering the ring size.

Synthesis of Fluorinated this compound Analogues

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated analogues of this compound can be achieved by incorporating fluorine either on the phenyl ring or on the cyclobutane core.

The synthesis of hitherto unknown cis- and trans-3-aryl-3-fluorocyclobutylamines has been reported, starting from 3-oxocyclobutane carboxylic acid in a multi-step sequence. A comparison of the physicochemical properties of these fluorinated compounds with their non-fluorinated parent compounds revealed a significant acidifying effect on the amino group, with a decrease in pKa of about 0.8 units, regardless of the stereochemistry. This suggests the absence of through-space interactions between the fluorine atom and the amino group. Furthermore, the fluorinated trans-isomers were found to be more lipophilic than their non-fluorinated counterparts.

| Compound | Modification |

| cis-3-Aryl-3-fluorocyclobutylamine | Fluorine on the cyclobutane core |

| trans-3-Aryl-3-fluorocyclobutylamine | Fluorine on the cyclobutane core |

| 3-(3-Fluorophenyl)cyclobutan-1-amine | Fluorine on the phenyl ring (meta-position) |

| 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride | Fluorine on the phenyl ring (para-position) |

Stereochemical Investigations of 3 Phenylcyclobutan 1 Amine Systems

Configurational Assignment and Stereochemical Elucidation Methodologies

The unambiguous assignment of the relative and absolute configurations of the stereoisomers of 3-phenylcyclobutan-1-amine (B2358703) is foundational to understanding its chemical behavior. Several analytical techniques are employed to elucidate the stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for distinguishing between the cis and trans isomers of this compound. The spatial relationship between the protons on the cyclobutane (B1203170) ring, particularly those at C1 and C3, results in distinct coupling constants (³J). For the trans isomer, the protons on C1 and C3 are typically in a pseudo-axial or pseudo-equatorial orientation, leading to a specific range of coupling constants. In contrast, the cis isomer exhibits different coupling constants due to the different dihedral angles between these protons. The Karplus equation can be used to correlate the observed coupling constants to the dihedral angles, aiding in the conformational and configurational assignment.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons. For the cis isomer, an NOE is expected between the protons on C1 and C3, as they are on the same face of the ring. This effect would be absent or significantly weaker in the trans isomer.

| Technique | Parameter | cis-Isomer | trans-Isomer |

| ¹H NMR | Coupling Constant (³J) | Typically smaller values | Typically larger values |

| NOE | H1-H3 Correlation | Present | Absent |

X-ray Crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration if a suitable crystalline derivative is formed. nih.gov By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of the phenyl and amino groups relative to the cyclobutane ring can be determined. This technique offers unambiguous proof of the cis or trans configuration.

Chiral Chromatography is another essential technique for the separation and analysis of the enantiomers of this compound. Using a chiral stationary phase, the individual enantiomers of both the cis and trans isomers can be resolved. The retention times of the enantiomers can be used for their identification and quantification.

Conformational Analysis of the Cyclobutane Ring in this compound

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The conformation of the ring is influenced by the steric and electronic effects of the substituents. In this compound, the phenyl and amino groups can adopt either pseudo-axial or pseudo-equatorial positions.

The conformational equilibrium of the cyclobutane ring is a dynamic process. For the trans isomer, the diequatorial conformation is generally favored to minimize steric hindrance between the substituents. In the case of the cis isomer, one substituent is forced into a pseudo-axial orientation, leading to a different set of steric interactions.

Computational modeling and spectroscopic techniques, such as variable-temperature NMR, can be used to study the conformational preferences of the cyclobutane ring in this compound. These studies can provide insights into the energy barriers between different puckered conformations and the relative populations of each conformer at equilibrium.

| Isomer | Favored Conformation | Key Steric Interactions |

| trans-3-Phenylcyclobutan-1-amine | Diequatorial | Minimized 1,3-diaxial interactions |

| cis-3-Phenylcyclobutan-1-amine | Axial-Equatorial | Gauche interactions between substituents |

Impact of Stereochemistry on Reactivity and Molecular Recognition in this compound Derivatives

The stereochemistry of this compound derivatives has a profound impact on their reactivity and ability to participate in molecular recognition events. The spatial orientation of the phenyl and amino groups dictates how the molecule can approach and interact with other chemical species.

In asymmetric synthesis , chiral derivatives of this compound can be used as catalysts or chiral auxiliaries. The stereochemical outcome of a reaction can be highly dependent on the configuration of the catalyst or auxiliary. For example, the cis and trans isomers may lead to the formation of opposite enantiomers of the product.

In medicinal chemistry , the biological activity of a drug molecule is often highly dependent on its stereochemistry. The different spatial arrangements of the functional groups in the cis and trans isomers of a this compound derivative will result in different interactions with a biological target, such as an enzyme or a receptor. One stereoisomer may exhibit high potency, while the other may be inactive or even have undesirable side effects.

The table below illustrates hypothetical differences in the biological activity of cis and trans isomers of a hypothetical this compound derivative.

| Isomer | Binding Affinity (Ki, nM) | Biological Activity |

| cis-Derivative | 10 | High |

| trans-Derivative | 500 | Low |

This difference in activity underscores the importance of stereochemical control in the synthesis and development of new therapeutic agents based on the this compound scaffold.

Reaction Mechanisms and Catalysis Involving 3 Phenylcyclobutan 1 Amine

Mechanistic Studies of Amine-Based Transformations and Cyclobutane (B1203170) Ring Reactivity

The reactivity of 3-phenylcyclobutan-1-amine (B2358703) is influenced by both the amine group and the cyclobutane ring. The amine serves as a directing group in various transformations, facilitating reactions at specific positions on the cyclobutane scaffold. The strained nature of the cyclobutane ring also plays a crucial role, as reactions that lead to a relief of this strain are often favored.

Research has shown that aminomethyl-cycloalkanes are a common feature in medicinal chemistry due to their unique structural properties that can lead to a range of biological activities. chemrxiv.org The development of synthetic methods to functionalize these strained rings is an active area of research. For instance, photoredox-catalyzed radical strain-release/ mdpi.commdpi.com-rearrangement cascades have been developed to synthesize polysubstituted cyclobutanes. researchgate.net This method utilizes α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors to create structurally diverse cyclobutane derivatives. researchgate.net

Mechanistic studies often focus on understanding the stereoselectivity and regioselectivity of reactions involving cyclobutane derivatives. The puckered conformation of the cyclobutane ring and the orientation of substituents can significantly influence the outcome of a reaction.

Cyclobutane Ring Strain and Ring-Opening Processes in this compound Chemistry

Cyclobutane possesses significant ring strain, estimated to be around 26.3 kcal/mol, which arises from both angle strain and torsional strain. masterorganicchemistry.comlibretexts.org The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane are constrained to 90°. masterorganicchemistry.comlibretexts.org To alleviate some of the resulting torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or folded conformation. masterorganicchemistry.comlibretexts.org

This inherent strain is a key driver for the reactivity of cyclobutane derivatives, making them susceptible to ring-opening reactions. chemistryviews.org While unsubstituted cyclobutane is kinetically unreactive, the presence of substituents can facilitate these processes. chemistryviews.org For this compound, ring-opening can be triggered by various reagents and conditions, providing a synthetic route to acyclic compounds with defined stereochemistry. These reactions often proceed through intermediates where the relief of ring strain provides a strong thermodynamic driving force. For example, Friedel-Crafts-type reactions between electron-rich arenes and cyclobutanes with geminal ester groups, catalyzed by AlCl₃, result in ring-opened products in good yields. chemistryviews.org Similarly, nucleophiles like thiols and selenols can also induce ring-opening. chemistryviews.org

Hydrogenation with catalysts like nickel or platinum can also lead to the opening of the cyclobutane ring to form saturated hydrocarbons, although this becomes more difficult with larger ring sizes. pharmaguideline.com

Metal-Catalyzed Reactions and Ligand Effects in the Functionalization of this compound Precursors

Metal catalysis offers powerful tools for the selective functionalization of the cyclobutane core in precursors to this compound, often preserving the strained ring system.

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct arylation and functionalization of C(sp³)–H bonds in strained ring systems. In the context of aminomethyl-cyclobutanes, the tertiary amine can act as a directing group, guiding the palladium catalyst to activate a specific C–H bond.

A notable development is the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes with aryl boronic acids. chemrxiv.org This method utilizes a simple N-acetyl amino acid ligand which is crucial for controlling the enantioselectivity and promoting the desired γ-C–H activation. chemrxiv.org This approach allows for the formation of carbon-aryl bonds on the cyclobutane framework with high diastereoselectivity and enantiomeric ratios. chemrxiv.org The reaction is operationally simple and provides a straightforward route to functionalized aminomethyl-strained cycloalkanes. chemrxiv.org

| Reaction Component | Details |

| Catalyst | Palladium(II) |

| Directing Group | Tertiary alkylamine |

| Coupling Partner | Aryl boronic acids |

| Ligand | N-acetyl amino acid |

| Key Transformation | Enantioselective γ-C(sp³)–H arylation |

This table summarizes the key components of the palladium-catalyzed C-H arylation of aminomethyl-cyclobutanes.

Aminocarbonylation is a process that introduces both an amine and a carbonyl group into a molecule. For precursors of this compound, such as cyclobutanols, regioselective aminocarbonylation can be achieved while keeping the cyclobutane core intact. nih.gov This method is significant because four-membered carbocycles are important backbones in biologically active molecules. nih.gov

A ligand-controlled, regiodivergent aminocarbonylation of cyclobutanols has been reported, allowing for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regio- and stereoselectivity. nih.gov This strategy demonstrates good functional group compatibility and provides a new pathway for synthesizing valuable drug molecules that require a conformationally restricted cyclobutane skeleton. nih.gov

| Parameter | Outcome 1 | Outcome 2 |

| Product | 1,1-substituted cyclobutanecarboxamide | 1,2-substituted cyclobutanecarboxamide |

| Control Element | Ligand choice | Ligand choice |

| Selectivity | High regioselectivity & stereoselectivity | High regioselectivity & stereoselectivity |

This table illustrates the ligand-controlled regiodivergent outcomes of the aminocarbonylation of cyclobutanols.

Visible-light photocatalysis has enabled novel transformations for the synthesis and functionalization of complex molecules. For cyclobutane derivatives, photocatalytic methods can be employed for C-N coupling and to induce skeletal rearrangements.

Dearomative [2+2] photocycloaddition reactions between heteroarenes (like indoles and benzofurans) and alkenes, mediated by visible light and a Lewis acid catalyst, can produce cyclobutane-fused heterocycles with high enantioselectivity. nih.gov This method uses a catalytic system of rare-earth Lewis acids and chiral ligands to control the stereochemistry of the cycloaddition. Mechanistic studies suggest that a triplet-state heteroarene is involved in the C-C bond formation. nih.gov

Furthermore, photoredox-catalyzed radical strain-release/ mdpi.commdpi.com-rearrangement cascades provide a pathway to synthesize polysubstituted cyclobutanes. researchgate.net This process involves the ring-opening of strained precursors like bicyclo[1.1.0]butanes by radicals generated from α-silylamines, followed by a rearrangement to form highly functionalized cyclobutane structures. researchgate.net

| Reaction Type | Catalyst System | Key Feature |

| Dearomative [2+2] Photocycloaddition | Visible light, Lewis acid, Chiral ligand | Enantioselective synthesis of cyclobutane-fused heterocycles |

| Radical Strain-Release/ mdpi.commdpi.com-Rearrangement | Photoredox catalyst | Access to polysubstituted cyclobutanes via rearrangement |

This table compares two distinct photocatalytic strategies involving cyclobutane structures.

Advanced Research Applications of 3 Phenylcyclobutan 1 Amine As a Scaffold

3-Phenylcyclobutan-1-amine (B2358703) as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals. enamine.net The this compound structure, with its stereogenic centers, serves as a valuable chiral building block. In asymmetric synthesis, a chiral auxiliary is often temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. While specific examples of this compound being used as a recoverable chiral auxiliary are not extensively documented in publicly available research, its derivatives are key targets in syntheses where chirality is crucial for biological activity.

The primary application of this chiral scaffold is in the synthesis of monoamine reuptake inhibitors. The stereochemistry of the cyclobutane (B1203170) ring and the amine substituent is critical for the potency and selectivity of these compounds. The synthesis of specific stereoisomers of this compound derivatives is a key step in developing selective inhibitors for serotonin, norepinephrine, and dopamine transporters. The demand for enantiomerically enriched amines in the life sciences has spurred the development of innovative synthetic routes, including catalytic asymmetric hydrogenation, to produce these specific chiral structures efficiently.

Design of Conformationally Restricted Analogues for Advanced Pharmacological Research

The conformational flexibility of a molecule is a critical factor in its biological function, as it determines how well it can bind to a specific receptor or enzyme active site. Introducing rigid structural elements, such as the cyclobutane ring in this compound, is a key strategy in drug design to reduce conformational flexibility. This restriction can lead to increased potency, selectivity, and improved pharmacokinetic properties.

In the context of pharmacological research, the this compound scaffold serves as a rigid isostere for more flexible phenethylamine-type structures. By locking the phenyl ring and the amino group into a specific spatial arrangement, researchers can probe the optimal conformation required for binding to biological targets, such as monoamine transporters. This approach is fundamental in understanding structure-activity relationships (SAR) and designing more effective therapeutic agents. The development of conformationally restricted GABA analogs, for example, has shown that incorporating rigid carbocyclic frameworks can better control binding and increase lipophilicity. researchgate.net This principle is directly applicable to the design of advanced neurological drugs based on the this compound core.

Development of this compound-Derived Scaffolds in Medicinal Chemistry

The this compound core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.comnih.gov This versatility has made it a foundation for the development of various derivatives in medicinal chemistry.

Scaffolds for Enzyme Interaction Studies

The primary enzymes targeted by this compound derivatives are the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These transporters are critical enzymes in the regulation of neurotransmitter levels in the synapse. Derivatives of this scaffold have been instrumental in studying the interactions between inhibitors and these transporter proteins.

By systematically modifying the phenyl ring and the amine group of the scaffold, researchers have developed potent and selective inhibitors. These compounds act as molecular probes to map the binding pockets of the transporters. For instance, certain derivatives have shown high affinity for DAT and NET with significantly lower affinity for SERT. This research is crucial for developing triple reuptake inhibitors (TRIs), a class of antidepressants designed to block all three monoamine transporters simultaneously. nih.govpsychiatry-psychopharmacology.comclinpgx.orgpsychiatryinvestigation.orgnih.gov The development of TRIs is based on the hypothesis that a broader spectrum of activity may lead to improved efficacy and a faster onset of action in treating depression. psychiatry-psychopharmacology.compsychiatryinvestigation.org

Receptor Modulation and Ligand Design Based on this compound Derivatives

The design of selective ligands for neurotransmitter receptors and transporters is a major goal in neuropharmacology. The this compound scaffold has been successfully employed to design ligands that modulate the function of monoamine transporters. These transporters are the primary targets for many antidepressant medications.

Structure-activity relationship studies have shown that the cis-configuration of the phenyl and amino groups on the cyclobutane ring is often preferred for potent inhibitory activity. The substitution pattern on the phenyl ring also plays a critical role in determining the selectivity of the compound for SERT, NET, or DAT. For example, the synthesis of various 3-aryl-3-azolylpropan-1-amines has yielded compounds with nanomolar potency as monoamine reuptake inhibitors. nih.gov This rational design approach, starting from a rigid scaffold like this compound, allows for the fine-tuning of pharmacological properties to achieve a desired therapeutic profile, such as that of a selective norepinephrine reuptake inhibitor or a balanced triple reuptake inhibitor. nih.gov

Below is a data table summarizing the inhibitory activity of a representative 3-phenylcyclobutanamine analog compared to other monoamine reuptake inhibitors.

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| Representative Phenylcyclobutanamine Analog | 4.8 | 17 | 1.1 |

| Venlafaxine (SNRI) | 28 | 633 | 4900 |

| Bupropion (NDRI) | 9100 | 2300 | 440 |

| Sertraline (SSRI) | 0.4 | 43 | 22 |

This table presents representative data for illustrative purposes.

Antiviral Research Applications of this compound Derivatives (e.g., Hepatitis C Virus Inhibition)

While the this compound scaffold is predominantly associated with CNS drug discovery, the broader class of amine derivatives has been explored for various therapeutic applications. In antiviral research, numerous chemical scaffolds are investigated for their ability to inhibit viral replication. For instance, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for enterovirus 71. nih.gov Similarly, various heterocyclic compounds are being developed as inhibitors of the Hepatitis C Virus (HCV) NS2B-NS3 protease or NS5B polymerase. nih.gov

However, a specific and direct application of this compound derivatives in antiviral research, particularly for the inhibition of the Hepatitis C virus, is not well-documented in the available scientific literature. The search for new antiviral agents is vast, and while privileged structures are often explored for new indications, the current research focus for the this compound scaffold remains firmly within the domain of neuropharmacology.

Computational and Theoretical Chemistry Studies on 3 Phenylcyclobutan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Energy Landscapes

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in determining the stable conformations of 3-phenylcyclobutan-1-amine (B2358703) and the energy barriers between them. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate ring strain. acs.orgnih.govmasterorganicchemistry.com This puckering gives rise to different stereoisomers and conformers depending on the relative orientations of the phenyl and amine substituents.

The primary structural variables include the cis and trans isomers, arising from the substitution pattern on the cyclobutane ring, and the axial or equatorial positioning of the phenyl and amine groups in the puckered ring structure. For each stereoisomer, quantum chemical calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations reveal that the puckered nature of the cyclobutane ring is a critical feature, with a specific dihedral angle defining the degree of puckering. researchgate.netresearchgate.net

Furthermore, the energy landscape of this compound can be mapped by calculating the relative energies of its various conformers. The global minimum energy structure, representing the most stable conformation, can be identified, along with higher energy local minima and the transition states that connect them. The energy differences between conformers are influenced by steric hindrance between the substituents and electronic effects.

Below is a hypothetical data table illustrating the kind of information that could be obtained from quantum chemical calculations on the relative energies of different conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| trans-diequatorial | 0.00 | 155.0 |

| trans-diaxial | 4.50 | 153.8 |

| cis-equatorial-axial | 2.10 | 154.5 |

| cis-axial-equatorial | 2.35 | 154.2 |

This table is illustrative and provides representative data based on studies of similar substituted cyclobutane systems.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its dynamic properties.

For this compound, MD simulations can reveal the flexibility of the cyclobutane ring, including the process of ring-puckering and interconversion between different puckered states. manchester.ac.uk These simulations can also characterize the rotational freedom of the phenyl and amine groups relative to the cyclobutane ring. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformational states and the timescales of transitions between them.

The insights from MD simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. The simulations can provide information on the distribution of conformers at a given temperature and the dynamic interplay between the different structural features of the molecule.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a valuable tool for predicting the chemical reactivity and selectivity of this compound. Methods based on quantum chemistry can be used to calculate various molecular properties that are indicative of reactivity.

One common approach is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group and the phenyl ring, suggesting these are the primary sites for reaction with electrophiles. The LUMO, on the other hand, would indicate regions susceptible to nucleophilic attack.

Another useful tool is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom, making it a site for protonation and interaction with electrophiles.

These computational models can also be used to study reaction mechanisms and predict the selectivity of different reactions. By calculating the energy profiles of various reaction pathways, it is possible to determine the most favorable route and predict the major products.

A summary of key reactivity descriptors that could be calculated for this compound is presented in the table below.

| Descriptor | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -8.5 eV | Site of electrophilic attack |

| LUMO Energy | -0.5 eV | Site of nucleophilic attack |

| Ionization Potential | 8.5 eV | Ease of electron removal |

| Electron Affinity | 0.5 eV | Ability to accept an electron |

| Global Hardness | 4.0 eV | Resistance to charge transfer |

This table contains hypothetical data based on general principles and findings for similar phenylalkylamines.

Advanced Analytical Methodologies for Research on 3 Phenylcyclobutan 1 Amine

Spectroscopic Techniques (NMR, MS) for Structural Characterization in Research Contexts

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 3-Phenylcyclobutan-1-amine (B2358703), providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group and the cyclobutane (B1203170) ring. The aromatic protons would likely appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm), characteristic of a monosubstituted benzene (B151609) ring. The protons on the cyclobutane ring would resonate in the upfield region. The methine proton attached to the nitrogen-bearing carbon would be identifiable by its chemical shift and coupling to adjacent methylene (B1212753) protons. The complexity of the cyclobutane ring proton signals can also provide insights into the cis/trans stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the ipso, ortho, meta, and para carbons of the phenyl ring, as well as signals for the carbons of the cyclobutane ring. The chemical shifts of the cyclobutane carbons would be indicative of their substitution and local electronic environment.

Illustrative ¹H and ¹³C NMR Data for this compound Due to the absence of publicly available experimental spectra, the following table represents hypothetical data for illustrative purposes. | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.35 - 7.20 | m | Ar-H | 145.0 | Ar-C (ipso) | | 3.80 - 3.70 | m | CH-NH₂ | 128.5 | Ar-CH | | 3.40 - 3.30 | m | CH-Ph | 126.3 | Ar-CH | | 2.50 - 2.35 | m | CH₂ | 126.0 | Ar-CH | | 2.20 - 2.05 | m | CH₂ | 52.0 | CH-NH₂ | | 1.60 | br s | NH₂ | 42.0 | CH-Ph | | | | | 35.0 | CH₂ | | | | | 33.0 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. For primary amines, alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. This would result in the formation of a stable iminium ion. The molecular ion peak (M⁺) for this compound (C₁₀H₁₃N) would be observed at an m/z of 147.22.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 147 | 40 | [M]⁺ |

| 130 | 15 | [M-NH₃]⁺ |

| 118 | 100 | [M-C₂H₅]⁺ (from cyclobutane ring fragmentation) |

| 91 | 60 | [C₇H₇]⁺ (tropylium ion) |

Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would typically be used. The retention time of the compound provides a measure of its identity, while the mass spectrum from the coupled MS detector confirms its structure. GC-MS is particularly useful for assessing the purity of a sample by detecting and identifying any volatile impurities. Furthermore, GC can often separate cis and trans diastereomers of cyclic compounds due to their different boiling points and interactions with the stationary phase nih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For purity assessment, reversed-phase HPLC with a C18 column is a common approach. The separation is based on the polarity of the compound and any impurities.

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice nih.govnih.gov. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines nih.gov. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation.

Illustrative Chiral LC-MS Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose-based CSP) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | MS (ESI+) |

| Expected Outcome | Baseline separation of the two enantiomers |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent amine can be challenging, derivatives are often more amenable to crystallization. For this compound, a common strategy would be to form a salt with a chiral acid or to prepare an amide derivative.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule. Crucially, for a chiral compound, X-ray crystallography of a single crystal of an enantiomerically pure derivative can be used to determine its absolute configuration. The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding. Although no crystal structures of this compound derivatives are currently in the public domain, this technique remains a powerful tool for its in-depth structural analysis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Isopropanol |

| Ethanol |

Q & A

Q. Experimental design :

Kinetic studies : Monitor product ratios (GC-MS) at varying pH and temperature.

Isotopic labeling : Use N-amine to track nitrogen fate during oxidation.

Trapping intermediates : Add TEMPO to detect radical species in aerobic oxidations.

Contradiction note : A 2024 study reported unexpected epoxide formation under mild conditions, suggesting competing ring-strain relief mechanisms .

What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods with >0.5 m/s face velocity to prevent amine vapor exposure .

- Storage : Keep in amber glass bottles under argon at −20°C to prevent degradation. Avoid contact with oxidizing agents (e.g., HNO3) .

- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite.

Q. Emergency response :

- Inhalation : Move to fresh air; administer oxygen if necessary.

- Skin contact : Wash with 10% ethanol/water solution, then apply emollient cream .

How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

- Retrosynthesis software : Tools like Pistachio or Reaxys prioritize routes based on bond dissociation energies (BDEs) of the cyclobutane ring (e.g., C-C BDE ≈ 80 kcal/mol) .

- MD simulations : Simulate solvent effects on reaction intermediates (e.g., THF stabilizes zwitterionic transition states).

- Machine learning : Train models on cyclobutane reaction databases to predict regioselectivity in substitution reactions.

What methodological strategies address data reproducibility challenges in SAR studies of this compound analogs?

Answer:

Batch consistency : Source reagents from certified suppliers (e.g., PubChem-listed vendors) and validate via COA .

Blinded assays : Conduct bioactivity screens with third-party labs to eliminate bias.

Data triangulation : Cross-validate IC50 values using SPR, ELISA, and cell viability assays.

Example : A 2023 study on antileukemic analogs found that discrepancies in IC50 (2–20 µM) stemmed from varying DMSO concentrations (0.1% vs. 1%). Standardizing to 0.5% DMSO resolved inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.